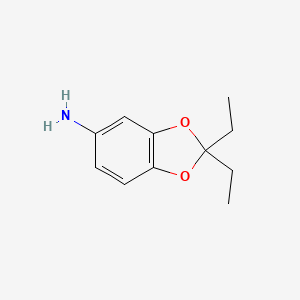

2,2-diethyl-2H-1,3-benzodioxol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-diethyl-1,3-benzodioxol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-11(4-2)13-9-6-5-8(12)7-10(9)14-11/h5-7H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRKBBBOOGTIHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OC2=C(O1)C=C(C=C2)N)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2,2 Diethyl 2h 1,3 Benzodioxol 5 Amine and Its Derivatives

General Synthetic Routes to the 1,3-Benzodioxole (B145889) Core

The 1,3-benzodioxole moiety is a crucial structural motif found in numerous natural products and serves as a vital intermediate in various chemical syntheses. chemicalbook.comworldresearchersassociations.com Its construction is a foundational step in the synthesis of the target compound.

The most prevalent and straightforward method for constructing the 1,3-benzodioxole core is through the acid-catalyzed condensation of a catechol (1,2-dihydroxybenzene) with a suitable carbonyl compound, such as an aldehyde or a ketone. google.com This reaction, a form of acetal (B89532) or ketal formation, involves the nucleophilic attack of the catechol's hydroxyl groups on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the five-membered dioxole ring.

The choice of the carbonyl compound directly determines the substitution pattern at the C2 position of the resulting benzodioxole. The reaction is typically carried out in the presence of a strong acid catalyst to protonate the carbonyl oxygen, thereby increasing its electrophilicity. chemicalbook.com Various catalysts and conditions have been employed to optimize this transformation, with the goal of achieving high conversion and selectivity. researchgate.net

Table 1: Selected Catalysts and Conditions for 1,3-Benzodioxole Formation

| Catechol Reactant | Carbonyl Reactant | Catalyst | Solvent | Key Findings |

|---|---|---|---|---|

| Catechol | Aldehydes/Ketones | HY Zeolite | Not specified | Efficient for acetalization and ketalization with high conversion and selectivity. researchgate.net |

| Catechol | Aldehyde/Ketone | Carbon-based solid acid | Cyclohexane | High catalytic activity, achieving conversion rates above 80% and selectivity over 95%. google.com |

| Catechol | Methanol (B129727) | Strong acid (e.g., HCl, H₂SO₄) | Methanol | Forms the methylenedioxy bridge, with methanol acting as the methylene (B1212753) source. chemicalbook.com |

Once the 1,3-benzodioxole core is formed, the next strategic consideration is the functionalization of the aromatic benzene (B151609) ring to introduce necessary substituents. The 1,3-dioxole (B15492876) ring acts as an electron-donating group, which activates the fused benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the C5 and C6 positions.

Various functionalization reactions can be performed on the benzodioxole ring system. Friedel-Crafts acylation, for instance, is a widely used method to introduce an acyl group onto the aromatic ring, which can then serve as a handle for further transformations. mdpi.com Studies have explored this reaction using different catalysts, including both Brønsted and Lewis acids, to improve efficiency and sustainability. nih.gov Furthermore, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully applied to benzodioxole derivatives, allowing for the formation of carbon-carbon bonds and the introduction of a wide array of aryl or heterocyclic substituents. worldresearchersassociations.comresearchgate.net

Introduction of the Amino Group (at C5 Position)

The introduction of an amine at the C5 position is a critical step. This can be achieved through either direct or, more commonly, indirect methods.

Direct amination involves the direct reaction of an aromatic C-H bond with an aminating agent. While conceptually elegant, this method is often challenging due to the low reactivity of the C-H bond and the need for specific and often harsh catalytic systems. Processes for the direct amination of aromatic hydrocarbons, such as benzene, with ammonia (B1221849) have been developed, typically requiring high temperatures and specialized catalysts comprising transition metals like copper, platinum, vanadium, rhodium, or palladium. google.com These reactions are often equilibrium-limited, and strategies are employed to shift the equilibrium by removing the hydrogen byproduct. google.com The application of such direct methods to a more complex and potentially sensitive substrate like 2,2-diethyl-1,3-benzodioxole would require significant optimization.

A more reliable and widely practiced strategy for introducing an amino group onto an aromatic ring is through the interconversion of other functional groups. The most common pathway involves a two-step sequence: nitration followed by reduction.

Nitration: The 1,3-benzodioxole core is first subjected to electrophilic nitration to install a nitro group (-NO₂) at the C5 position. This is typically achieved using a mixture of nitric acid and sulfuric acid. The electron-donating nature of the dioxole ring facilitates this reaction.

Reduction: The resulting 5-nitro-1,3-benzodioxole (B1580859) derivative is then reduced to the corresponding 5-amino-1,3-benzodioxole. nih.gov A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ over Pd/C, PtO₂) or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid.

Another powerful indirect method is reductive amination. wikipedia.org This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine. masterorganicchemistry.comyoutube.com In the context of synthesizing the target molecule, one could envision a scenario where a 5-formyl- or 5-acetyl-1,3-benzodioxole derivative is reacted with an amine source in the presence of a selective reducing agent. harvard.edu The reaction proceeds through an intermediate imine or iminium ion, which is then reduced in situ to form the final amine. researchgate.net Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used reducing agents for this purpose because they are mild enough not to reduce the initial carbonyl group but are effective at reducing the intermediate iminium ion. masterorganicchemistry.comharvard.edu

Table 2: General Two-Step Indirect Amination via Nitration-Reduction

| Step | Reaction | Typical Reagents | Product |

|---|---|---|---|

| 1 | Electrophilic Nitration | HNO₃ / H₂SO₄ | 5-Nitro-1,3-benzodioxole derivative |

Methods for Diethyl Substitution at the C2 Position

The introduction of the two ethyl groups at the C2 position is intrinsically linked to the initial formation of the dioxole ring, as described in section 2.1.1. The identity of the substituents at the C2 carbon is determined by the ketone or aldehyde used in the condensation reaction with the catechol precursor.

To achieve the 2,2-diethyl substitution, the required carbonyl reactant is diethyl ketone (also known as 3-pentanone). The synthesis would involve the reaction of a suitably substituted catechol (specifically, 4-aminocatechol or a precursor like 4-nitrocatechol) with diethyl ketone under acidic conditions. This reaction proceeds via the formation of a ketal, resulting in the desired 2,2-diethyl-1,3-benzodioxole framework. A parallel example is the synthesis of 2,2-dimethyl-1,3-benzodioxole (B81077), which is achieved by reacting catechol with acetone (B3395972) in the presence of hydrogen chloride gas. prepchem.com

Table 3: Synthesis of the 2,2-Diethyl-1,3-Benzodioxole Core

| Catechol Precursor | Carbonyl Reactant | Catalyst | Expected Product |

|---|

Formation of the 2,2-Disubstituted Dioxole Ring

The most direct and conventional method for forming the 2,2-disubstituted-1,3-benzodioxole ring is the acid-catalyzed condensation of a catechol (1,2-dihydroxybenzene) with a ketone or its equivalent. thieme-connect.comgoogle.com For the target compound, this involves the reaction of catechol with 3-pentanone (B124093) (diethyl ketone).

This reaction, a form of ketalization, is typically performed in the presence of an acid catalyst with the removal of water to drive the equilibrium toward the product. scispace.com A classic example that serves as an analogue is the synthesis of 2,2-dimethyl-1,3-benzodioxole from pyrocatechol (B87986) and acetone, where hydrogen chloride gas is used as the catalyst. prepchem.com For the diethyl derivative, 3-pentanone would replace acetone.

The general mechanism involves the protonation of the ketone's carbonyl oxygen by the acid catalyst, making the carbonyl carbon more electrophilic. The hydroxyl groups of the catechol then act as nucleophiles, attacking the carbonyl carbon in a stepwise fashion to form a hemiketal intermediate, which then cyclizes and dehydrates to form the stable 1,3-benzodioxole ring.

Table 1: Key Methodologies for 2,2-Disubstituted Dioxole Ring Formation

| Reactant 1 | Reactant 2 | Catalyst Type | Key Conditions | Reference |

|---|---|---|---|---|

| Catechol | Ketone (e.g., 3-Pentanone) | Brønsted or Lewis Acid | Dehydration (e.g., Dean-Stark) | scispace.com |

| Catechol | Acetone (for dimethyl analog) | HCl (gas) | Cooling (0-15°C) | prepchem.com |

| Benzo-1,2-quinone | N-Tosylhydrazone | Palladium | High Temperature (90°C) | thieme-connect.com |

Di-alkylation Strategies

The term "di-alkylation" in this context refers to the introduction of two identical alkyl groups (ethyl groups) onto the C2 carbon of the benzodioxole ring. The most straightforward strategy to achieve this is the direct condensation reaction with a symmetric ketone, as described above. Using 3-pentanone directly provides the 2,2-diethyl substitution pattern in a single step.

Alternative, though less common, strategies could involve the use of a gem-dihalide, such as 3,3-dichloropentane, reacting with catechol in the presence of a base. This follows the general principle for synthesizing the parent 1,3-benzodioxole from catechol and dihalomethanes. wikipedia.org However, the synthesis and availability of the required gem-dihalide can be a limiting factor compared to the readily available ketone.

Advanced Catalytic Approaches in Benzodioxole Synthesis

Modern synthetic chemistry has introduced a variety of advanced catalytic methods that offer improvements in efficiency, selectivity, and environmental impact over traditional techniques.

Metal-Catalyzed Transformations

Transition metal catalysis provides powerful tools for both the formation and functionalization of the benzodioxole ring. nih.gov

Palladium-Catalyzed Synthesis: A novel approach involves the palladium-catalyzed coupling of N-tosylhydrazones with benzo-1,2-quinones to construct the benzodioxole skeleton. thieme-connect.com This carbene-mediated reaction is significant as it represents the formation of two C–O bonds on a single carbenic center. thieme-connect.com While this method is versatile for various aryl-substituted N-tosylhydrazones, its application with aliphatic variants resulted in lower yields. thieme-connect.com

Palladium-Catalyzed Functionalization: For the synthesis of derivatives, palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling, for instance, has been successfully applied to 6-bromo-1,3-benzodioxole derivatives to introduce a wide range of aryl and heterocyclic substituents onto the aromatic core, achieving yields from 33% to 89%. worldresearchersassociations.comresearchgate.net This highlights the utility of palladium catalysis in creating diverse libraries of benzodioxole-containing compounds. worldresearchersassociations.com

Copper-Catalyzed Reactions: Copper catalysts are known to be effective for C–O bond formation reactions. acs.orgdocumentsdelivered.com These reactions, often performed under Ullmann-type conditions, can be employed to form the dioxole ring from appropriately substituted precursors. Copper catalysis is often favored due to its lower cost and toxicity compared to palladium. acs.org Recent developments have shown copper-catalyzed methods for creating sulfur and selenium analogues of benzodioxoles. acs.org

Photocatalytic Methods for C-H Functionalization

Visible-light photoredox catalysis has emerged as a powerful strategy for direct C-H functionalization, allowing for the introduction of new functional groups onto the benzodioxole scaffold under mild conditions. nih.govchemrxiv.org This approach avoids the need for pre-functionalized substrates, which is a key principle of modern efficient synthesis.

Recent research has demonstrated a photocatalytic C–H gem-difunctionalization of 1,3-benzodioxoles. nih.govrsc.orgrsc.org Using an organic photocatalyst like 4CzIPN, a direct single-electron oxidation of the benzodioxole generates a key 1,3-benzodioxol-2-yl radical. nih.govrsc.org This radical can then engage with various coupling partners, such as α-trifluoromethyl alkenes, to functionalize the C2 position. nih.govrsc.org Further functionalization can be achieved using a more oxidizing iridium photocatalyst, enabling the construction of complex molecular frameworks. nih.govrsc.org These methods showcase the potential of photoredox catalysis to access novel derivatives by activating the otherwise inert C-H bond at the 2-position. nih.govrsc.org

Electrochemical Synthetic Routes

Electrosynthesis offers a green and powerful alternative for the functionalization of organic molecules, using electricity as a traceless reagent. researchgate.net For 1,3-benzodioxoles, electrochemical methods have been developed for the dehydrogenative functionalization at the C2 position. nih.gov

This protocol allows for the installation of highly fluorinated alkoxy substituents onto the 2-position of the benzodioxole ring, forming robust orthoesters. researchgate.netnih.gov The electrolysis is typically carried out in an undivided cell using boron-doped diamond (BDD) electrodes. nih.gov This method is scalable and tolerates a variety of functional groups on the benzodioxole ring, including electron-releasing alkyl groups and electron-withdrawing halogens, with yields reaching up to 60%. researchgate.netnih.gov The ability to electrochemically activate the C2-H bond provides a unique route to derivatives that are difficult to access through other means. nih.gov

Green Chemistry Methodologies (e.g., Microwave-Assisted Synthesis)

In line with the principles of green chemistry, methodologies that reduce reaction times, energy consumption, and the use of hazardous solvents are highly desirable. ijrap.netpharmafeatures.comnih.gov

Microwave-assisted synthesis has proven to be a particularly effective green technique for preparing benzodioxole derivatives. researchgate.netnih.gov The reaction of catechol with various benzoic acid derivatives to form 2-phenyl-substituted 1,3-benzodioxoles can be achieved in 30–120 seconds under microwave irradiation, with yields ranging from 60–85%. researchgate.nettandfonline.com This method often uses polyphosphoric acid, which acts as both a catalyst and a solvent, eliminating the need for additional toxic organic solvents like benzene or toluene. researchgate.nettandfonline.com The significant reduction in reaction time and avoidance of harmful solvents make microwave-assisted synthesis a superior green alternative to conventional methods. tandfonline.commdpi.com

Table 2: Microwave-Assisted Synthesis of 2-Aryl-1,3-Benzodioxole Derivatives

| Aryl Substituent on Benzoic Acid | Product | Time (sec) | Yield (%) | Reference |

|---|---|---|---|---|

| Unsubstituted | 2-Phenyl-1,3-benzodioxole | 30 | 80.2 | researchgate.net |

| 4-Chloro | 2-(4-Chlorophenyl)-1,3-benzodioxole | 45 | 75.8 | researchgate.net |

| 4-Methyl | 2-(4-Methylphenyl)-1,3-benzodioxole | 60 | 85.0 | researchgate.net |

| 3-Methoxy-4-methyl | 2-(3-Methoxy-4-methylphenyl)-1,3-benzodioxole | 45 | 82.5 | researchgate.net |

Solvent-free synthesis is another cornerstone of green chemistry. pharmafeatures.com Reactions can be carried out by grinding reagents together, sometimes with a solid catalyst, or by heating neat reactants, which can be particularly efficient under microwave irradiation. ijrap.netpharmafeatures.com These approaches minimize waste and simplify product purification. ijrap.net

Functionalization of the 2,2-Diethyl-2H-1,3-Benzodioxol-5-amine Scaffold

Functionalization of the this compound scaffold can be approached by targeting three main regions of the molecule: the aromatic C-H bonds of the benzodioxole ring, the amino moiety, and the diethyl substituents at the 2-position.

C-H Functionalization Strategies

Direct C-H functionalization offers an atom-economical approach to introduce new substituents onto the aromatic ring. Transition-metal-catalyzed reactions are the most common strategies for such transformations. For the this compound scaffold, the directing effect of the amino group and the electronic nature of the benzodioxole ring would influence the regioselectivity of these reactions.

Table 1: Potential C-H Functionalization Reactions

| Reaction Type | Catalyst/Reagents (Hypothetical) | Potential Product |

| Arylation | Pd(OAc)₂, P(o-tol)₃, Ar-Br | Aryl-substituted benzodioxolamine |

| Alkenylation | [RhCp*Cl₂]₂, AgSbF₆, Alkyne | Alkenyl-substituted benzodioxolamine |

| Acylation | AlCl₃, Acyl chloride | Acyl-substituted benzodioxolamine |

Note: The conditions and outcomes in this table are hypothetical and would require experimental validation for the specific substrate.

Regioselective Functionalization of the Benzodioxole Ring System

The inherent electronic properties of the 1,3-benzodioxole ring system, combined with the directing effect of the amino group, would govern the regioselectivity of electrophilic aromatic substitution reactions. The positions ortho and para to the amino group are expected to be activated. However, steric hindrance from the diethyl group and the dioxole ring itself could influence the final product distribution.

Key regioselective reactions could include:

Halogenation: Introduction of bromine or chlorine, typically at the position ortho to the amino group, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Introduction of a nitro group, which can subsequently be reduced to an additional amino group, providing a route to diamino derivatives.

Sulfonation: Reaction with sulfuric acid to introduce a sulfonic acid group.

Functionalization of the Amino Moiety

The primary amino group is a versatile functional handle for a wide range of transformations.

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to protect the amino group or to introduce specific functionalities.

Alkylation: Introduction of alkyl groups via reductive amination with aldehydes or ketones, or through direct reaction with alkyl halides.

Diazotization: Conversion of the amino group to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., -OH, -CN, -X) in Sandmeyer-type reactions. This opens up a broad avenue for introducing diverse substituents.

Transformations Involving the Diethyl Substituents

The diethyl group at the C2 position is generally less reactive than the aromatic ring or the amino group. Transformations at this position would likely require harsh conditions and are less commonly explored. Potential reactions could involve radical-based functionalization of the ethyl chains, although selectivity would be a significant challenge.

Synthesis of Complex Derivatives and Hybrid Architectures

The functionalized derivatives of this compound can serve as building blocks for the synthesis of more complex molecules and hybrid architectures.

Cross-Coupling Reactions: Halogenated derivatives of the benzodioxole ring can undergo Suzuki, Stille, or Heck coupling reactions to form biaryl structures or introduce unsaturated side chains.

Heterocycle Formation: The amino group, along with an ortho-functional group, can be utilized to construct fused heterocyclic rings, such as benzimidazoles or benzoxazoles.

Multicomponent Reactions: The amine functionality can participate in multicomponent reactions to rapidly build molecular complexity.

Table 2: Examples of Potential Complex Derivatives

| Starting Material (Functionalized Derivative) | Reaction Type | Potential Complex Derivative/Hybrid Architecture |

| Bromo-2,2-diethyl-2H-1,3-benzodioxol-5-amine | Suzuki Coupling | Biaryl derivative |

| 2,2-Diethyl-2H-1,3-benzodioxole-5,6-diamine | Condensation with a carboxylic acid | Fused imidazole (B134444) ring system |

| This compound | Ugi Reaction | Peptidomimetic structure |

Note: The examples provided are illustrative of potential synthetic pathways and have not been experimentally verified for this specific compound.

Chemical Reactivity and Mechanistic Investigations of 2,2 Diethyl 2h 1,3 Benzodioxol 5 Amine

Reaction Mechanisms of Benzodioxole Ring Systems

The 1,3-benzodioxole (B145889) moiety is a key structural feature in numerous natural products and synthetic compounds, and its reactivity has been the subject of extensive research. prepchem.comresearchgate.net The dioxole ring enhances the electron density of the fused benzene (B151609) ring, making it susceptible to various electrophilic and radical-mediated transformations. prepchem.com

Radical Pathways in Functionalization Reactions

Recent advancements in photoredox catalysis have enabled a variety of C-H functionalization reactions on the 1,3-benzodioxole scaffold through radical intermediates. researchgate.netmasterorganicchemistry.com These methods offer mild and selective routes to introduce new functional groups.

One notable pathway involves the single-electron oxidation of the benzodioxole ring by an excited photocatalyst to generate a radical cation. researchgate.net In the presence of a base, deprotonation of this intermediate at the C2 position can occur, leading to the formation of a 1,3-benzodioxol-2-yl radical. This radical species can then engage in various coupling reactions. For instance, it can add to electron-deficient alkenes in a Giese-type reaction. researchgate.netresearchgate.net The subsequent reduction of the resulting radical adduct generates a carbanion, which can be trapped by electrophiles, leading to the formation of complex molecular architectures. researchgate.net

A plausible mechanism for such a transformation is outlined below:

Single Electron Transfer (SET): The 1,3-benzodioxole is oxidized by an excited photocatalyst (PC) to form a radical cation. 1,3-Benzodioxole + PC -> [1,3-Benzodioxole]•+ + PC•-

Deprotonation: A base removes a proton from the C2 position to form a neutral radical. [1,3-Benzodioxole]•+ + Base -> 1,3-Benzodioxol-2-yl• + [Base-H]+

Radical Addition: The benzodioxol-2-yl radical adds to an alkene.

Reduction and Trapping: The resulting radical is reduced by the photocatalyst's reduced form (PC•-) to a carbanion, which is then quenched by an electrophile.

The presence of the 2,2-diethyl groups in 2,2-diethyl-2H-1,3-benzodioxol-5-amine would preclude C-H abstraction at the C2 position. However, radical reactions at other positions of the benzodioxole ring system are still conceivable, influenced by the electronic directing effects of the amino and dioxole groups.

Oxidative Transformations of the Benzodioxole Core

The electron-rich nature of the benzodioxole ring makes it susceptible to oxidative transformations. nih.gov Cytochrome P-450-catalyzed oxidation of 1,3-benzodioxoles can lead to the formation of a 2-hydroxy derivative. libretexts.org This intermediate can then undergo further transformation to a 2-hydroxyphenyl formate, which may subsequently yield carbon monoxide or formate. libretexts.org

Another example of oxidative transformation involves the reaction of alkyl-substituted benzenes with o-chloranil at elevated temperatures to yield 4,5,6,7-tetrachloro-1,3-benzodioxoles through benzylic oxidation and subsequent acetal (B89532) formation. nih.gov While not directly applicable to the C2-diethyl substitution, this demonstrates the general propensity of the benzodioxole system and its derivatives to undergo oxidation.

| Reactant | Oxidizing Agent | Product(s) | Reference |

| 1,3-Benzodioxole | Cytochrome P-450 | 2-Hydroxy-1,3-benzodioxole, Carbon Monoxide | libretexts.org |

| Diphenylmethane | o-Chloranil | 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole | nih.gov |

Redox-Neutral Processes

Redox-neutral reactions provide an efficient means to functionalize the benzodioxole core without the need for external oxidants or reductants. researchgate.netmnstate.edu Photocatalytic, redox-neutral radical/polar crossover manifolds have been developed for the C-H functionalization of 1,3-benzodioxoles. researchgate.net In these processes, the photocatalyst facilitates both the generation of radical intermediates and their subsequent conversion to ionic species within a single catalytic cycle. researchgate.net

For example, the direct single-electron oxidation of 1,3-benzodioxoles can initiate a cascade of reactions, including coupling with α-trifluoromethyl alkenes to produce gem-difluoroalkenes. researchgate.net This type of transformation highlights the versatility of the benzodioxole system in constructing complex molecular frameworks under mild, redox-neutral conditions.

Reactivity of the Amino Group

The amino group at the C5 position of this compound is a key determinant of its chemical reactivity, imparting nucleophilic character to the molecule.

Nucleophilic Properties and Transformations

The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, capable of reacting with a wide range of electrophiles. libretexts.orgyoutube.com The electron-donating nature of the benzodioxole ring further enhances the nucleophilicity of the amino group.

N-Acylation: A common transformation of aromatic amines is N-acylation, which involves the reaction with acylating agents such as acyl chlorides or anhydrides to form amides. researchgate.netnih.gov This reaction is fundamental in organic synthesis for the protection of amino groups or for the construction of amide-containing target molecules. nih.govresearchgate.net The reaction of this compound with an acylating agent would proceed via nucleophilic attack of the amino nitrogen on the carbonyl carbon of the electrophile.

| Amine | Acylating Agent | Product | Conditions | Reference |

| Primary/Secondary Amines | Acetyl Chloride/Benzoyl Chloride | N-Acylated Amine | Iodine catalyst, solvent-free, room temp. | researchgate.net |

| Amines | N-protected aminoacylbenzotriazole | Amino Acid Aryl Amide | Water, microwave irradiation | nih.gov |

N-Alkylation: The amino group can also undergo alkylation with alkyl halides. mdpi.com This reaction typically proceeds via an SN2 mechanism, where the amine acts as the nucleophile. libretexts.orgchemguide.co.uk However, polyalkylation is a common issue, as the resulting secondary amine is often more nucleophilic than the starting primary amine. libretexts.org To achieve mono-alkylation, a large excess of the amine is often employed. chemguide.co.uk

Reactions at the Nitrogen Center

Beyond simple nucleophilic attack, the nitrogen center of the amino group can participate in other important chemical transformations.

Diazotization: Primary aromatic amines readily react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form diazonium salts. masterorganicchemistry.com This reaction, known as diazotization, is a versatile tool in organic synthesis. The resulting aryl diazonium salt is a valuable intermediate that can be converted into a wide array of functional groups by reaction with various nucleophiles, a process often referred to as the Sandmeyer reaction. masterorganicchemistry.com The diazotization of this compound would yield the corresponding diazonium salt, which could then be used to introduce substituents such as halogens, cyano, hydroxyl, or aryl groups onto the benzodioxole ring.

The general mechanism for diazotization involves the following steps:

Formation of the nitrosonium ion (NO+) from nitrous acid in the presence of a strong acid. masterorganicchemistry.com

Electrophilic attack of the nitrosonium ion on the nitrogen atom of the primary amine.

A series of proton transfers and elimination of a water molecule to form the diazonium ion.

| Starting Material | Reagents | Intermediate | Subsequent Product(s) | Reference |

| Aromatic Amine | NaNO₂, HCl (aq), 0-10 °C | Aryl Diazonium Salt | Phenols (with H₂O), Aryl Halides (with CuX), etc. | masterorganicchemistry.comlibretexts.org |

Influence of 2,2-Diethyl Substitution on Reactivity and Stability

The gem-diethyl group at the C2 position exerts both a stabilizing and a sterically hindering effect on the dioxole ring. Alkyl groups are known to be electron-donating through an inductive effect (+I), pushing electron density into the ring system. This electronic donation helps to stabilize the five-membered dioxole ring. Furthermore, gem-dialkyl substitution on small rings can reduce ring strain compared to their unsubstituted counterparts, a phenomenon related to the Thorpe-Ingold effect, which can contribute to greater thermodynamic stability. nih.gov The two ethyl groups also create significant steric bulk around the C2 carbon, physically shielding the dioxole's ether linkages from potential chemical attack.

In contrast, the 5-amine substituent dramatically influences the reactivity of the aromatic portion of the molecule. The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring through resonance (a +M effect). wikipedia.orgmasterorganicchemistry.com This donation of electron density makes the aromatic ring significantly more electron-rich and thus highly nucleophilic. As a result, the ring is strongly "activated" towards electrophilic aromatic substitution reactions, meaning it will react much more readily with electrophiles than unsubstituted benzene. masterorganicchemistry.com As a powerful activating group, the amino substituent is an ortho, para-director, guiding incoming electrophiles to the C4 and C6 positions. wikipedia.org

The combined influence of these groups results in a molecule with a dual nature. The dioxole moiety is rendered relatively stable and sterically protected by the diethyl substitution, while the aromatic ring is highly activated and primed for electrophilic attack at specific positions due to the potent electron-donating amine group.

| Substituent Group | Position | Electronic Effect | Steric Effect | Influence on Reactivity/Stability |

|---|---|---|---|---|

| 2,2-Diethyl | C2 (Dioxole Ring) | Electron-donating (+I Effect) | High steric hindrance | Increases thermodynamic stability of the dioxole ring; sterically protects ether linkages from attack. |

| 5-Amine | C5 (Aromatic Ring) | Strongly electron-donating (+M Effect) | Moderate | Strongly activates the aromatic ring for electrophilic substitution; directs incoming groups to the ortho and para positions (C4, C6). |

Stereochemical Aspects of Reactions Involving the this compound Framework

An analysis of the ground-state structure of this compound reveals that the molecule is achiral. The key C2 carbon atom is sp³-hybridized but is bonded to two identical ethyl groups, meaning it does not satisfy the requirements for a stereocenter. Consequently, the parent molecule does not exist as stereoisomers.

However, stereochemical considerations become highly relevant during chemical transformations of the molecule. Reactions can introduce new chiral centers or interact with the molecule in a stereoselective manner, leading to stereoisomeric products.

Reactions that differentiate between the two otherwise equivalent ethyl groups, or between the two methylene (B1212753) protons within an ethyl group, can generate a new stereocenter at the site of reaction. For instance, an asymmetric hydroxylation reaction targeting one of the ethyl groups would lead to the formation of chiral products. Similarly, if a reaction were to introduce a substituent at the C4 or C6 position of the aromatic ring, and that substituent or the reaction conditions were chiral, stereoisomers could result.

A reaction is considered stereoselective if it preferentially forms one stereoisomer over another. masterorganicchemistry.com For example, the reaction of the this compound framework with a chiral electrophile could proceed at different rates for attack on the two prochiral faces of the aromatic ring, yielding a mixture of diastereomers in unequal amounts. All stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are inherently stereoselective. masterorganicchemistry.com

| Reaction Type | Target Site | Potential Outcome | Stereochemical Principle |

|---|---|---|---|

| Asymmetric Hydroxylation | Methylene (CH₂) of an ethyl group | Formation of a new stereocenter, leading to a mixture of enantiomers. | Enantioselectivity (if a chiral catalyst is used). |

| Electrophilic Aromatic Substitution | C4 or C6 position | If the electrophile is chiral, a mixture of diastereomers may be formed. | Diastereoselectivity. |

| Reaction with Chiral Derivatizing Agent | Amine (NH₂) group | Formation of diastereomeric amides, allowing for potential separation. | Creation of diastereomers from an achiral starting material. |

Computational Studies on Reaction Pathways and Transition States

While specific computational studies on this compound are not extensively documented in the literature, modern computational chemistry provides powerful tools to predict its reactivity and elucidate potential reaction mechanisms. Methods such as Density Functional Theory (DFT) are routinely employed to investigate the electronic structure and behavior of related benzodioxole derivatives. researchgate.netacs.orgnih.gov

Computational modeling can provide detailed insights into several key areas:

Electronic Properties and Reactivity Descriptors: DFT calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A small HOMO-LUMO energy gap generally indicates higher molecular reactivity. researchgate.net For this molecule, the HOMO would be expected to be localized primarily over the electron-rich amino group and aromatic ring, confirming its role as the primary site for electrophilic attack. Molecular Electrostatic Potential (MEP) maps could visually represent the electron density, highlighting the nucleophilic character of the C4 and C6 positions.

Reaction Pathway Modeling: The mechanism of reactions, such as electrophilic aromatic substitution, can be modeled step-by-step. Researchers can calculate the geometries and energies of reactants, intermediates (e.g., the Wheland intermediate or sigma complex), transition states, and products.

Activation Energies and Regioselectivity: By determining the energy of the transition states for electrophilic attack at different positions on the ring (ortho, meta, and para to the amine group), the activation energy for each pathway can be calculated. These calculations would be expected to confirm the ortho, para-directing nature of the amine group by showing significantly lower activation energies for the formation of the C4 and C6 substituted products compared to the C7 (meta) product. The steric influence of the diethyl group on the approach of the electrophile could also be quantified.

These theoretical calculations serve as a valuable complement to experimental studies, offering a molecular-level understanding of why the molecule exhibits its specific reactivity patterns and helping to predict its behavior in un-tested chemical environments.

| Computational Method/Analysis | Predicted Insight | Relevance to Reactivity |

|---|---|---|

| Geometry Optimization | Calculates the most stable 3D structure and conformation. | Provides a foundational structure for all other calculations; assesses potential ring strain. |

| HOMO-LUMO Analysis | Identifies the distribution of frontier molecular orbitals and the energy gap. | Predicts the most likely sites for nucleophilic/electrophilic attack and overall molecular reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) Map | Visualizes electron-rich and electron-poor regions of the molecule. | Directly shows the nucleophilic character of the aromatic ring, particularly at the ortho/para positions. |

| Transition State Searching | Calculates the energy and structure of transition states for a given reaction. | Determines the activation energy, which governs reaction rates and allows for the prediction of regioselectivity (ortho/para vs. meta). |

Structural Characterization and Elucidation Beyond Basic Identification

Advanced Spectroscopic Techniques for Structural Analysis

Advanced spectroscopic methods are fundamental in confirming the molecular structure of 2,2-diethyl-2H-1,3-benzodioxol-5-amine, providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the amine protons, and the protons of the two ethyl groups. The aromatic region would likely display a pattern indicative of a 1,2,4-trisubstituted benzene (B151609) ring. The ethyl groups would present as a quartet and a triplet, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively.

In the ¹³C NMR spectrum, distinct signals for each carbon atom in the molecule would be observed. The chemical shifts of the aromatic carbons would be influenced by the electron-donating effects of the dioxole and amine substituents. The spiro carbon at the 2-position, bonded to two oxygen atoms and two ethyl groups, would have a characteristic downfield shift. Data from related compounds, such as 1,3-benzodioxole (B145889), can provide a reference for expected chemical shifts. chemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed around 1250-1350 cm⁻¹. The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would be in the 1450-1600 cm⁻¹ region. The characteristic C-O-C stretching of the dioxole ring is expected to produce strong bands in the 1000-1300 cm⁻¹ range. For comparison, the IR spectrum of 1,3-benzodioxol-5-amine shows key vibrational frequencies that can be used as a baseline. nist.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern would likely involve the loss of an ethyl group, leading to a stable cation. Further fragmentation could involve the cleavage of the dioxole ring. Analysis of the mass spectra of related benzodioxole derivatives can aid in interpreting the fragmentation pathways. nih.gov

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Feature | Approximate Position |

|---|---|---|

| ¹H NMR | Aromatic protons | 6.0-7.0 ppm |

| Amine protons | 3.0-4.0 ppm (broad) | |

| Methylene protons (-CH₂) | 1.5-2.0 ppm (quartet) | |

| Methyl protons (-CH₃) | 0.8-1.2 ppm (triplet) | |

| ¹³C NMR | Aromatic carbons | 100-150 ppm |

| Spiro carbon (C-2) | 110-120 ppm | |

| Methylene carbon (-CH₂) | 25-35 ppm | |

| Methyl carbon (-CH₃) | 8-12 ppm | |

| IR | N-H stretch | 3300-3500 cm⁻¹ |

| Aromatic C-H stretch | >3000 cm⁻¹ | |

| C=C stretch (aromatic) | 1450-1600 cm⁻¹ | |

| C-O-C stretch (dioxole) | 1000-1300 cm⁻¹ | |

| MS | Molecular Ion (M⁺) | m/z = 193.11 |

| Major Fragment | [M-C₂H₅]⁺ (m/z = 164.08) |

Crystallographic Studies for Three-Dimensional Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly documented, data from analogous structures, such as 2,2-dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate, reveals key structural features that are likely to be conserved. nih.gov

Table 2: Expected Crystallographic Parameters for this compound (based on analogues)

| Parameter | Expected Value |

|---|---|

| Benzene Ring | Largely planar |

| Dioxole Ring | Near-planar, possible slight envelope conformation |

| C-O bond lengths (dioxole) | ~1.37 Å |

| C-C bond lengths (aromatic) | ~1.39 Å |

| O-C-O bond angle (C2) | ~105-110° |

| Dihedral angle between rings | < 5° |

Conformational Analysis and Molecular Geometry

The conformational flexibility of this compound is primarily associated with the rotation of the ethyl groups and the amine group. The two ethyl groups at the C2 position can rotate around the C-C single bonds, leading to various staggered and eclipsed conformations. The preferred conformation will be the one that minimizes steric hindrance between the ethyl groups and the rest of the molecule.

Theoretical and Computational Chemistry of 2,2 Diethyl 2h 1,3 Benzodioxol 5 Amine and Its Analogs

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure of molecules. These methods provide a detailed picture of electron distribution, molecular orbital energies, and other key electronic properties that govern the chemical behavior of 2,2-diethyl-2H-1,3-benzodioxol-5-amine and its analogs.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of benzodioxole derivatives due to its balance of computational cost and accuracy. DFT calculations are employed to optimize the molecular geometry, predict vibrational spectra, and determine various electronic parameters. For instance, studies on benzodioxole-containing hybrids utilize DFT to understand their stability and reactivity. researchgate.net The choice of functional, such as B3LYP, and basis sets like 6-311++G(d,p), is critical for obtaining reliable results that correlate well with experimental data. mdpi.com These calculations are instrumental in predicting the reactive sites of the molecule by mapping the electron density and electrostatic potential. semanticscholar.org

Ab Initio and Semiempirical Methods

While DFT is widely used, other quantum chemical methods also find application. Ab initio methods, while computationally more intensive, can offer higher accuracy for smaller molecules or for benchmarking DFT results. For larger systems or high-throughput screening, semiempirical methods like AM1, PM3, and MNDO are utilized. researchgate.net These methods are particularly useful in quantitative structure-activity relationship (QSAR) studies where descriptors for a large number of molecules are needed. researchgate.net For a series of 1,3-benzodioxole (B145889) derivatives, semiempirical methods have been applied to correlate molecular structure with activities such as corrosion inhibition, demonstrating the utility of these less demanding computational approaches. researchgate.net

Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comirjweb.com

In studies of benzodioxole analogs, the HOMO is often located on the electron-rich benzodioxole moiety, while the LUMO may be distributed across other parts of the molecule, depending on the substituents. researchgate.net This distribution dictates the nature of electronic transitions and charge transfer within the molecule.

Below is a table of representative HOMO-LUMO data calculated for some benzodioxole-triazole hybrid analogs.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 6a | -6.048 | -1.134 | 4.914 |

| 6b | -6.115 | -1.142 | 4.973 |

| 6c | -6.213 | -1.240 | 4.973 |

| 6d | -6.284 | -1.142 | 5.142 |

| 12a | -6.125 | -1.215 | 4.910 |

| 12b | -6.321 | -1.543 | 4.778 |

| Data derived from computational studies on benzodioxole-triazole hybrids. researchgate.net |

Dipole Moments and Charge Distribution

Furthermore, understanding the charge distribution within the molecule is key to identifying reactive sites. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. nih.gov This information reveals the nucleophilic and electrophilic centers of the molecule, providing insights into its interaction with other molecules and potential reaction mechanisms. For instance, the oxygen atoms in the dioxole ring and the nitrogen of the amine group are typically regions of negative charge, making them susceptible to electrophilic attack.

Molecular Dynamics Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules and their interactions with their environment. nih.gov By solving Newton's equations of motion, MD simulations can model the conformational changes of flexible molecules like this compound and its analogs over time. ed.ac.uk

These simulations are particularly valuable for understanding how these molecules interact with biological targets, such as proteins or nucleic acids, or how they behave in different solvents. nih.gov For example, MD simulations can be used to predict the stability of a ligand-protein complex, revealing key intermolecular interactions like hydrogen bonds and hydrophobic contacts that are crucial for binding affinity. researchgate.net While specific MD studies on this compound are not widely published, the methodology is broadly applied to similar small molecules to explore their dynamic behavior and binding modes with receptors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties. mdpi.com The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. mdpi.comd-nb.info

For benzodioxole analogs, QSAR studies have been successfully employed to understand the structural requirements for their biological activities, such as antioxidant or enzyme inhibitory effects. nih.govnih.gov These models are built using a set of calculated molecular descriptors, which can be quantum chemical (e.g., HOMO/LUMO energies, atomic charges, dipole moment), physicochemical (e.g., logP, molar refractivity), or topological in nature. nih.gov

A typical QSAR study involves:

Data Set Preparation: A series of benzodioxole analogs with measured biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound using computational methods.

Model Development: Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the observed activity. nih.gov

Model Validation: The model is rigorously validated to ensure its statistical significance and predictive power. nih.gov

Theoretical Molecular Descriptors

Theoretical molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated from the molecular structure and are used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the physicochemical properties and biological activities of chemical compounds. For analogs of this compound, such as 1,3-benzodioxol-5-amine and 2,2-dimethyl-1,3-benzodioxol-5-amine, a variety of molecular descriptors can be computationally generated. nih.govnih.gov

Key descriptors include the molecular weight, which is the mass of one mole of the substance, and XLogP3, an estimate of the octanol/water partition coefficient that serves as a measure of a molecule's hydrophobicity. Other important descriptors are the number of hydrogen bond donors and acceptors, which influence solubility and binding to biological targets, and the polar surface area (PSA), which is correlated with drug transport properties. nih.govnih.gov

Below is a table of computed molecular descriptors for two common analogs.

| Molecular Descriptor | 1,3-Benzodioxol-5-amine nih.gov | 2,2-Dimethyl-1,3-benzodioxol-5-amine nih.gov |

| Molecular Formula | C₇H₇NO₂ | C₉H₁₁NO₂ |

| Molecular Weight | 137.14 g/mol | 165.19 g/mol |

| XLogP3 | 0.9 | 1.7 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Rotatable Bond Count | 0 | 0 |

| Exact Mass | 137.047678466 Da | 165.078978594 Da |

| Polar Surface Area | 44.5 Ų | 44.5 Ų |

Correlation of Electronic and Steric Parameters with Chemical Behavior

Electronic and steric parameters derived from computational analysis are crucial for predicting the chemical behavior and biological interactions of molecules. Electronic parameters, such as electrostatic potential and dipole moment, govern how a molecule interacts with other charged or polar species. For instance, the amine group in the benzodioxole scaffold imparts a region of high electron density, making it a key site for hydrogen bonding and protonation, which significantly influences its solubility and receptor binding capabilities.

Steric parameters, which relate to the size and shape of the molecule, play a critical role in determining how a ligand fits into the binding site of a biological target. The substitution at the 2-position of the benzodioxole ring (e.g., diethyl groups in the target compound versus dimethyl or no substitution in its analogs) directly impacts the molecule's volume and conformational flexibility. nih.govnih.gov These steric features can create favorable or unfavorable interactions within a binding pocket, thereby influencing the compound's activity. Computational tools like SwissADME can be employed to predict pharmacokinetic (ADME) properties, which are heavily influenced by these electronic and steric factors, determining aspects like oral absorption and blood-brain barrier penetration. uomustansiriyah.edu.iquomustansiriyah.edu.iq

Molecular Docking and Binding Mechanism Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for elucidating the potential binding mechanisms of a ligand at an atomic level. ekb.egderpharmachemica.com

In silico Prediction of Binding Affinities with Biological Targets

In silico molecular docking studies are frequently used to predict the binding affinity of a ligand to a specific biological target. This affinity is often expressed as a binding energy score (e.g., ΔG in kcal/mol), where a more negative value indicates a stronger and more stable interaction. For analogs of the primary compound, docking studies against various enzymes can provide insights into their potential biological activities. uomustansiriyah.edu.iquomustansiriyah.edu.iq

For example, studies on benzothiazole derivatives, which share structural motifs with benzodioxoles, have shown predicted binding affinities against targets like histone deacetylase 8 (HDAC8). uomustansiriyah.edu.iquomustansiriyah.edu.iq Similarly, docking of 1,3,4-thiadiazole derivatives against dihydrofolate reductase (DHFR) has been performed to predict their potential as inhibitors. mdpi.com These studies demonstrate the utility of computational methods in ranking compounds based on their predicted potency.

The table below presents examples of predicted binding affinities for various heterocyclic compounds against specific protein targets, illustrating the data obtained from such computational studies.

| Compound Class | Biological Target (PDB ID) | Predicted Binding Affinity (ΔG, kcal/mol) |

| Benzothiazole-hydroxamate hybrid uomustansiriyah.edu.iq | Histone Deacetylase 8 (1T69) | -10.093 |

| Benzothiazole-hydroxamate hybrid uomustansiriyah.edu.iq | Histone Deacetylase 8 (1T69) | -9.460 |

| Substituted 1,3,4-thiadiazole mdpi.com | Dihydrofolate Reductase | -9.0 |

Investigation of Ligand-Target Interactions at a Molecular Level

Beyond predicting binding affinity, molecular docking provides a detailed view of the specific interactions between a ligand and the amino acid residues within the active site of a target protein. These interactions are fundamental to the ligand's mechanism of action. Common interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and C-H-π interactions. mdpi.comresearchgate.net

For instance, the docking of a 1,3,4-thiadiazole derivative into the active site of dihydrofolate reductase revealed three specific intermolecular hydrogen bonds that stabilize the complex. mdpi.com Two of these bonds were formed between the thiadiazole ring and the amino acids Asp 21 and Ser 59, while a third hydrogen bond occurred between a secondary amine group on the ligand and Tyr 22. mdpi.com In crystal structures of related benzodioxole compounds, C—H⋯π and π–π stacking interactions involving the benzodioxole ring system are also observed, which further stabilize the molecular packing and can be relevant for receptor binding. researchgate.net Visualizing these interactions helps in understanding the structural basis for a compound's activity and provides a rationale for designing more potent and selective analogs.

Computational Spectroscopic Predictions

Computational spectroscopy involves the theoretical prediction of a molecule's spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), using quantum chemical calculations. These predictions are a powerful tool for confirming the structure of newly synthesized compounds and for interpreting experimental data. While experimental spectra are used to confirm the structures of synthesized compounds, computational methods can predict these spectra a priori. mdpi.com

Applications and Advanced Research Directions

2,2-Diethyl-2H-1,3-Benzodioxol-5-amine as a Versatile Building Block in Organic Synthesis

The chemical structure of this compound, featuring a nucleophilic amino group attached to the benzodioxole core, makes it a valuable building block for constructing more complex molecules. This scaffold is particularly useful as a precursor for a wide range of heterocyclic compounds and as a key intermediate in multi-step synthetic pathways.

Precursor for Heterocyclic Scaffolds

The amine functionality is a reactive handle for cyclization reactions to form nitrogen-containing heterocycles, which are prevalent in medicinal chemistry. The benzodioxole amine can be used to synthesize fused ring systems such as benzimidazoles and benzothiazoles. For instance, the general synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.govnih.gov Following this logic, 1,3-benzodioxol-5-amine derivatives can be transformed into the corresponding diamine and subsequently cyclized to produce benzimidazoles fused with the dioxole ring.

Similarly, the synthesis of 2-(1,3-benzodioxol-5-yl)-1,3-benzothiazole (B5809840) has been achieved by reacting benzo[d] rsc.orgnih.govdioxole-5-carbaldehyde with 2-aminobenzenethiol, demonstrating the facile integration of the benzodioxole moiety into complex heterocyclic systems. nih.gov These reactions underscore the role of the benzodioxole amine as a foundational unit for creating diverse molecular architectures.

| Precursor Moiety | Reactant Type | Resulting Heterocyclic Scaffold | Reference Example |

| 1,3-Benzodioxole (B145889) | o-phenylenediamine, Aldehyde | Benzimidazole | Synthesis of 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole nih.gov |

| 1,3-Benzodioxole | 2-aminobenzenethiol, Aldehyde | Benzothiazole | Synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazole nih.gov |

| 1,3-Benzodioxole | Amino acid, Coupling agents | Amino-acyl derivatives | Synthesis of derivatives with amino acid side chains researchgate.net |

| 1,3-Benzodioxole | Azide (B81097), Alkyne (via modification) | 1,2,3-Triazole | Huisgen 1,3-dipolar cycloaddition to form triazoles researchgate.net |

Intermediate in Multi-Step Synthetic Sequences

The 1,3-benzodioxole core is a common feature in many natural products and pharmacologically active molecules. researchgate.net Consequently, derivatives like this compound serve as crucial intermediates in synthetic routes targeting these complex molecules.

A notable example of the benzodioxole structure as a synthetic intermediate is a multi-step sequence used to prepare new heterocyclic derivatives. This process can involve:

Functionalization: Starting with a compound like (6-bromobenzo[d] rsc.orgnih.govdioxol-5-yl)methanol, which is converted to an azide. researchgate.net

Cycloaddition: The azide undergoes a Huisgen 1,3-dipolar cycloaddition with an alkyne to form a 1,2,3-triazole ring. researchgate.net

Cross-Coupling: The bromo-functionalized triazole then serves as a substrate for a Suzuki-Miyaura coupling reaction with various boronic acids to introduce molecular diversity. researchgate.net

This sequence highlights how the benzodioxole unit is carried through multiple reaction steps, acting as a stable platform for building molecular complexity. The amine group on the target compound provides a convenient point for initiating similar synthetic cascades, for example, through diazotization followed by substitution or by forming amides that are then further modified. researchgate.net

Application in Material Science Research

The unique electronic and structural properties of the benzodioxole ring system lend themselves to applications in material science, particularly in the development of novel polymers and photosensitive materials.

Monomer in Polymer Synthesis

Aromatic amines are a fundamental class of monomers used in the synthesis of high-performance polymers such as polyimides and polyanilines. While direct polymerization of this compound is not extensively documented, related benzodioxole structures have been incorporated into polymer backbones.

For example, research on benzodioxinones, which share the core dioxole ring, has demonstrated their use in creating telechelic polymers and block copolymers. nih.govresearchgate.net These specialized polymers are synthesized using techniques like Atom Transfer Radical Polymerization (ATRP) and click chemistry, with the benzodioxinone unit enabling further reactions such as photoinduced acylation to form block copolymers. nih.govresearchgate.net The presence of the amine group in this compound suggests its potential as a monomer for creating functional polymers where the benzodioxole unit could impart specific optical or electronic properties.

Role in Photochemical Systems

Benzodioxole derivatives have been investigated for their utility in photochemical systems, particularly as co-initiators in photopolymerization, a process used in UV curing for coatings and adhesives. rsc.org Type II photoinitiators, such as benzophenone, require a hydrogen donor or co-initiator to function efficiently, a role often filled by tertiary amines. rsc.org

Studies have shown that benzodioxole derivatives can act as effective co-initiators with benzophenone. The reactivity of the system is highly dependent on the substituent at the 5-position of the benzodioxole ring. rsc.orgrsc.org Electron-donating groups, such as methoxy (B1213986) or the amine group in the target compound, increase the system's reactivity. rsc.orgrsc.org This makes benzodioxole derivatives promising replacements for traditional amine co-initiators, potentially reducing the toxicity and yellowing effects associated with them. rsc.org Furthermore, photosensitive benzodioxinone-based materials have been used for block copolymer synthesis upon UV-light irradiation, highlighting the photochemical reactivity of this class of compounds. nih.gov

| Research Area | Application | Key Finding | Reference |

| Photopolymerization | Co-initiator with Benzophenone | Electron-donating groups at the 5-position of the benzodioxole ring increase photoinitiation efficiency. | rsc.org, rsc.org |

| Block Copolymer Synthesis | Photosensitive Monomer | UV-light irradiation of a benzodioxinone-based monotelechelic induces acylation to form block copolymers. | nih.gov, researchgate.net |

Mechanistic Probes in Biological Systems

The 1,3-benzodioxole moiety is a well-known "pharmacophore" found in numerous bioactive compounds. chemicalbook.com Beyond being a component of therapeutic agents, this structural motif can also serve as a mechanistic probe to study biological systems, primarily due to its interaction with metabolic enzymes.

The most notable example is the interaction of methylenedioxyphenyl (1,3-benzodioxole) compounds with cytochrome P-450 (CYP450) enzymes. chemicalbook.com These enzymes are central to the metabolism of a vast array of foreign compounds (xenobiotics), including drugs. The 1,3-benzodioxole group is known to be a potent inhibitor of microsomal mixed-function oxidases, particularly CYP450. chemicalbook.com It typically acts as a mechanism-based inhibitor, where the enzyme metabolizes the benzodioxole to a reactive intermediate that then irreversibly binds to the enzyme, inactivating it.

This inhibitory action makes 1,3-benzodioxole derivatives, and by extension the parent scaffold of this compound, valuable tools in pharmacology and toxicology. They can be used in vitro and in vivo to:

Probe the role of CYP450 in the metabolism of a specific drug or toxin.

Investigate drug-drug interactions, as co-administration of a benzodioxole-containing compound can alter the metabolism and clearance of other drugs.

Act as insecticide synergists, where their inhibition of insect P450 enzymes prevents the breakdown of an insecticide like pyrethrum, thus increasing its potency. chemicalbook.com

While derivatives of 1,3-benzodioxole have been developed for a wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant effects, their use as inhibitors of metabolic enzymes is a distinct application that allows them to function as probes of biological mechanisms. chemicalbook.comontosight.ainih.govresearchgate.net

Enzyme Inhibition Studies (e.g., Cytochrome P-450)

The 1,3-benzodioxole moiety is a well-known pharmacophore that can interact with and inhibit cytochrome P450 (CYP450) enzymes. nih.gov These enzymes are crucial for the metabolism of a wide range of xenobiotics and endogenous compounds. The inhibitory activity of benzodioxole derivatives is often attributed to their ability to act as mechanism-based inactivators. researchgate.net This process typically involves the metabolic activation of the benzodioxole ring by CYP450, leading to the formation of a reactive intermediate that covalently binds to the enzyme, thereby causing irreversible inhibition. biomolther.org

Studies on various benzodioxole compounds have demonstrated that the nature and position of substituents on the ring can significantly influence their inhibitory potency and selectivity towards different CYP450 isozymes. For instance, research on 5-substituted-1,3-benzodioxole derivatives has shown that the lipophilicity and steric bulk of the substituent play a critical role in determining the extent of CYP450 inhibition. nih.gov While direct studies on this compound are not extensively documented, the presence of the diethyl group at the 2-position is expected to influence its interaction with the active site of CYP450 enzymes. This structural feature could modulate the binding affinity and the subsequent metabolic activation, potentially leading to selective inhibition of specific CYP450 isoforms.

The amine group at the 5-position further adds to the molecule's chemical complexity and potential for interaction. The basicity of the amine and its potential to form hydrogen bonds could also contribute to the binding orientation within the enzyme's active site, thereby influencing the inhibitory profile.

Interaction with Cellular Components (e.g., Microtubules)

Microtubules are dynamic protein polymers that are essential components of the cellular cytoskeleton, playing a pivotal role in cell division, structure, and intracellular transport. mdpi.com They are a validated and important target for anticancer drugs. nih.gov A number of natural and synthetic compounds that interact with tubulin, the protein subunit of microtubules, have been developed as potent anticancer agents.

Research into the biological activities of benzodioxole derivatives has revealed their potential as microtubule-targeting agents. mdpi.com For example, analogues of noscapine, a known tubulin-binding agent, have been modified with a 1,3-benzodioxole moiety, leading to compounds with significant antiproliferative activity. These findings suggest that the benzodioxole structure can be incorporated into molecules designed to interfere with microtubule dynamics.

The specific compound, this compound, has not been directly studied for its effects on microtubules. However, its structural components suggest a potential for such interactions. The planarity of the benzodioxole ring system, combined with the steric and electronic influence of the diethyl and amine groups, could facilitate binding to one of the known ligand sites on tubulin, such as the colchicine-binding site. nih.gov Such an interaction could disrupt the normal process of microtubule polymerization and depolymerization, leading to cell cycle arrest and apoptosis in proliferating cells.

Theoretical Studies of Corrosion Inhibition Mechanisms

The application of organic molecules as corrosion inhibitors for metals is a field of significant industrial importance. The effectiveness of these inhibitors is often related to their ability to adsorb onto the metal surface, forming a protective layer that prevents contact with the corrosive environment. Theoretical studies, utilizing quantum chemical calculations and quantitative structure-activity relationship (QSAR) models, have become invaluable tools for understanding and predicting the corrosion inhibition potential of various compounds. researchgate.netresearchgate.netmdpi.com

Studies on 1,3-benzodioxole derivatives have shown them to be effective corrosion inhibitors. researchgate.net The theoretical basis for their inhibitory action lies in the electronic properties of the molecule. The presence of heteroatoms (oxygen) and the π-electrons of the aromatic ring allow for the donation of electrons to the vacant d-orbitals of the metal, leading to strong adsorption. icrc.ac.ir

For this compound, several molecular parameters calculated through theoretical methods would be indicative of its potential as a corrosion inhibitor:

Energy of the Highest Occupied Molecular Orbital (EHOMO): A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, enhancing the adsorption process.

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal, forming a feedback bond that strengthens the adsorption.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies greater reactivity of the molecule.

Dipole Moment (μ): A higher dipole moment can facilitate the adsorption process through electrostatic interactions.

Mulliken Charges: The distribution of charges on the atoms of the molecule can identify the active centers for adsorption. The oxygen and nitrogen atoms in this compound are expected to be key sites for interaction with the metal surface. icrc.ac.ir

The presence of the amine group is particularly noteworthy, as nitrogen-containing compounds are often excellent corrosion inhibitors. atu.edu.iq The lone pair of electrons on the nitrogen atom can readily participate in the formation of a coordinate bond with the metal. The diethyl groups, through their electron-donating inductive effect, could further increase the electron density on the benzodioxole ring system, potentially enhancing its ability to donate electrons to the metal surface.

Exploration of Structure-Reactivity Relationships in Novel Applications

The exploration of structure-reactivity relationships is fundamental to the discovery of novel applications for any chemical compound. For this compound, understanding how its specific structural features influence its chemical behavior is key to unlocking its full potential.

The 2,2-diethyl group is a distinguishing feature. Compared to the unsubstituted or 2,2-dimethyl analogue, the ethyl groups introduce greater steric bulk and lipophilicity. This can have several consequences:

In enzyme inhibition , the size and shape of the diethyl group could enhance or hinder binding to the active site of an enzyme like cytochrome P450, potentially leading to greater selectivity for certain isozymes.

In receptor modulation , the steric profile is critical for fitting into the specific binding pockets of receptors like the AMPA receptor. The flexibility of the ethyl chains might allow for a more optimal conformational fit.

In microtubule interaction , the bulkiness could influence how the molecule docks into the binding sites on tubulin.

The 5-amine group provides a site for hydrogen bonding and a center of basicity. This functionality is crucial for:

Pharmacological applications , where interactions with biological targets often involve hydrogen bonds and acid-base chemistry.

Corrosion inhibition , where the lone pair of electrons on the nitrogen atom can form a strong coordinate bond with the metal surface.

The interplay between the electron-donating nature of the amine and diethyl groups and the electron-withdrawing character of the dioxole oxygens creates a unique electronic distribution across the aromatic ring. This distribution will govern the molecule's reactivity in various chemical transformations and its interaction with biological macromolecules.

Further research, including the synthesis of analogues with different alkyl groups at the 2-position and various substituents on the aromatic ring, would provide valuable data for constructing detailed structure-activity relationship models. nih.gov These models, in turn, could guide the rational design of new molecules based on the this compound scaffold with enhanced activity and selectivity for specific applications, from therapeutics to materials science.

Q & A

Q. Q1: What are the established synthetic routes for 2,2-diethyl-2H-1,3-benzodioxol-5-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

- Core Synthesis : Start with [1,3]benzodioxol-5-amine as a precursor. Introduce diethyl groups via alkylation using diethyl sulfate or ethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor progress via TLC or HPLC .

- Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency. For regioselectivity, employ copper(I) iodide catalysis in Ullmann-type coupling reactions, though yields may vary (30–70%) depending on solvent polarity and temperature .

Advanced Regioselectivity Challenges

Q. Q2: How can regioselectivity issues during N-alkylation or functionalization of the benzodioxole ring be resolved?

Methodological Answer:

- Directed Metalation : Use directing groups (e.g., sulfonamide or pyridine) to guide alkylation to the 5-position. Alternatively, employ organometallic reagents (e.g., Grignard) in THF at low temperatures (−78°C) to minimize side reactions .

- Computational Guidance : Perform DFT calculations (Gaussian or ORCA) to predict reactive sites and transition states, reducing trial-and-error experimentation .

Basic Structural Characterization

Q. Q3: What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂) and benzodioxole protons (δ 5.9–6.1 ppm for aromatic H).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 237.1364 (C₁₁H₁₅NO₂).

- Crystallography : Solve single-crystal X-ray structures using SHELXL for refinement. Anisotropic displacement parameters (ORTEP diagrams) validate stereochemistry .

Advanced Electron Density Analysis

Q. Q4: How can charge density studies enhance understanding of the compound’s reactivity?

Methodological Answer:

- Multipolar Refinement : Use programs like MOLLY or XD to model electron density distributions. Analyze Laplacian plots to identify nucleophilic (benzodioxole O) and electrophilic (amine N) sites .

- Hirshfeld Surfaces : Map intermolecular interactions (e.g., C–H···O) to predict packing behavior in solid-state reactions .

Reactivity Under Oxidative/Reductive Conditions

Q. Q5: What are the dominant reaction pathways for this compound under oxidative or reductive conditions?

Methodological Answer:

- Oxidation : Treat with KMnO₄/H₂SO₄ to cleave the dioxole ring, forming a quinone intermediate. Monitor via IR (C=O stretch at 1680 cm⁻¹) .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amine to a secondary alcohol. Use NaBH₄/CeCl₃ for selective reduction without ring opening .

Stability & Degradation Profiles

Q. Q6: How can thermal and photolytic stability be assessed for long-term storage?

Methodological Answer:

- Thermal Analysis : Perform TGA/DSC (heating rate 10°C/min) to detect decomposition above 200°C.

- Photolysis : Expose to UV (254 nm) in acetonitrile; track degradation via HPLC-MS. Add antioxidants (BHT) or store in amber vials to mitigate radical pathways .

Mechanistic Studies in Biological Systems

Q. Q7: What experimental models are suitable for studying its potential bioactivity (e.g., anticancer or antimicrobial)?

Methodological Answer:

- In Vitro Assays :

- MTT Assay : Test cytotoxicity against HeLa or MCF-7 cells (IC₅₀ dose-response).

- Enzyme Inhibition : Use fluorescence polarization to measure binding affinity to kinases (e.g., EGFR).

- In Vivo Models : Administer orally (10–50 mg/kg) in murine xenografts; monitor tumor volume and serum biomarkers (ELISA) .

Resolving Data Contradictions

Q. Q8: How to address discrepancies in reported synthetic yields or bioactivity data?

Methodological Answer:

- Reproducibility Checks : Replicate reactions with strict control of moisture (Schlenk line) and oxygen (glovebox).

- Meta-Analysis : Use statistical tools (e.g., R/Bioconductor) to aggregate data from PubChem or ChEMBL, identifying outliers via PCA .

Computational Docking & SAR

Q. Q9: How can molecular docking predict binding modes to biological targets?

Methodological Answer: